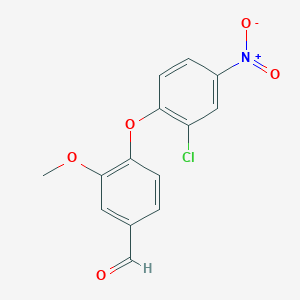
2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by its unique substitution pattern, which includes ethyl, methoxyphenyl, sulfonyl, and methyl groups. These substitutions confer specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The scalability of the synthesis is crucial for its application in large-scale industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyanoethyl-2-ethyl-4-methylimidazole: This compound shares a similar imidazole core but differs in its substitution pattern, affecting its chemical properties and applications.
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Another compound with a similar structure but different functional groups, leading to distinct reactivity and uses.
Uniqueness
2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole is unique due to its specific combination of ethyl, methoxyphenyl, sulfonyl, and methyl groups. This unique substitution pattern imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
2-ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-12-7-8-13(20-4)14(9-12)21(18,19)17-10-11(3)16-15(17)6-2/h7-10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSPYOXFKWSTIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=C(N=C2CC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2396371.png)
![4-chloro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3-nitrobenzamide](/img/structure/B2396374.png)


![N-cyclopentyl-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2396379.png)
![N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide](/img/structure/B2396380.png)
![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2396381.png)
![3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid](/img/structure/B2396382.png)

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2396387.png)
![4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2396389.png)


![3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2396392.png)
